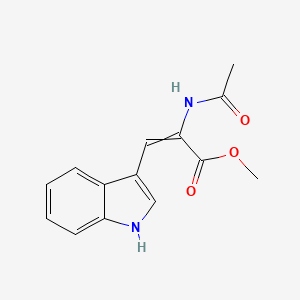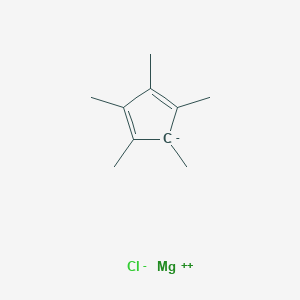![molecular formula C18H22OSe2 B14434047 1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) CAS No. 82745-58-2](/img/structure/B14434047.png)
1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) is a complex organic compound with a unique structure that includes selenium atoms
Vorbereitungsmethoden
The synthesis of 1,1’-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) typically involves the reaction of 2,5-dimethylbenzene with a selenium-containing reagent under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1,1’-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized selenium species.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced selenium species.
Substitution: The compound can undergo substitution reactions where the selenium atoms are replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1’-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other selenium-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in preventing or treating diseases related to oxidative stress.
Industry: It is used in the development of materials with unique properties, such as high thermal stability and resistance to oxidation.
Wirkmechanismus
The mechanism by which 1,1’-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) exerts its effects involves the interaction of its selenium atoms with various molecular targets. Selenium is known to participate in redox reactions, and the compound’s mechanism of action may involve the modulation of oxidative stress pathways. The specific molecular targets and pathways involved are still under investigation, but they likely include enzymes and proteins involved in redox regulation.
Vergleich Mit ähnlichen Verbindungen
1,1’-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) can be compared with other selenium-containing compounds such as:
Dibenzyl ether: Similar in structure but lacks selenium atoms.
Benzyl oxide: Another related compound without selenium.
Dibenzyl ether: Used as a plasticizer and has different applications compared to the selenium-containing compound.
The uniqueness of 1,1’-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) lies in its selenium content, which imparts distinct chemical and biological properties not found in similar compounds without selenium.
Eigenschaften
CAS-Nummer |
82745-58-2 |
|---|---|
Molekularformel |
C18H22OSe2 |
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
2-[(2,5-dimethylphenyl)selanylmethoxymethylselanyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C18H22OSe2/c1-13-5-7-15(3)17(9-13)20-11-19-12-21-18-10-14(2)6-8-16(18)4/h5-10H,11-12H2,1-4H3 |
InChI-Schlüssel |
UAUUZJHSLYZCED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)[Se]COC[Se]C2=C(C=CC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


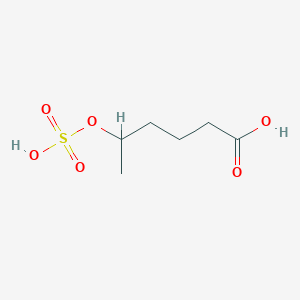

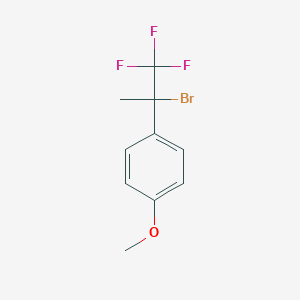
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14433984.png)

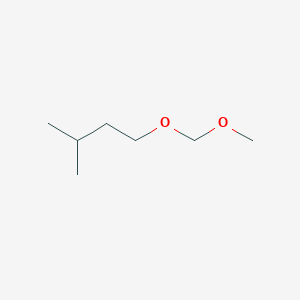
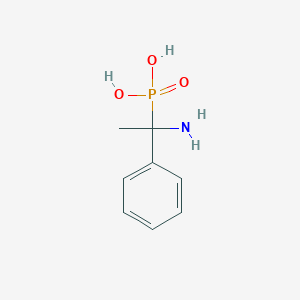
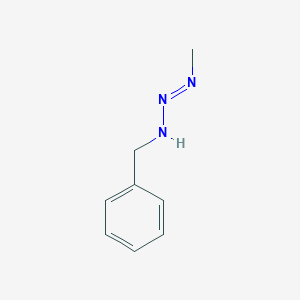
![4,4'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14434029.png)
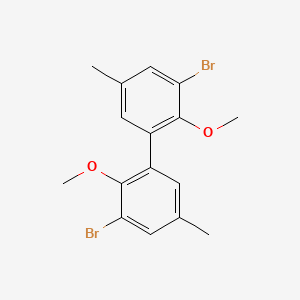
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)
